molecular formula C22H19NO2 B14273083 Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate CAS No. 167020-91-9

Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate

Cat. No.: B14273083
CAS No.: 167020-91-9
M. Wt: 329.4 g/mol
InChI Key: OKYXDWUDRCSGQH-UHFFFAOYSA-N
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Description

Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate is a chemical compound with a complex structure that includes a pyridine ring, a diphenylmethyl group, and a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate typically involves the reaction of pyridin-3-ylmethanol with diphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(pyridin-2-yl)methyl 2-methylprop-2-enoate
  • Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate
  • Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

167020-91-9

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

[diphenyl(pyridin-3-yl)methyl] 2-methylprop-2-enoate

InChI

InChI=1S/C22H19NO2/c1-17(2)21(24)25-22(18-10-5-3-6-11-18,19-12-7-4-8-13-19)20-14-9-15-23-16-20/h3-16H,1H2,2H3

InChI Key

OKYXDWUDRCSGQH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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